2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Nitro, sulfonyl, and other substituted aromatic derivatives.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: The triazole ring can inhibit cytochrome P450 enzymes, affecting drug metabolism and microbial growth. The hydrazide moiety can form reactive intermediates that interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
Uniqueness
The unique combination of a triazole ring, sulfanyl group, and hydrazide moiety in 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide provides distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H20ClN5O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-32-21-9-5-6-17(14-21)15-26-27-22(31)16-33-24-29-28-23(18-7-3-2-4-8-18)30(24)20-12-10-19(25)11-13-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
MGZZZBVJIQXEGK-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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